molecular formula C12H13NO3 B8597716 1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one

Cat. No. B8597716
M. Wt: 219.24 g/mol
InChI Key: XRACFKIUODUWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598168B2

Procedure details

A solution of alcohol 273 (0.78 g, 3.53 mmol) in dry DCM (40 mL) was treated with 4 Å molecular sieves (powder, 3.49 g) and 4-methylmorpholine N-oxide (NMO) (2.11 g, 18.03 mmol) and the suspension was stirred under nitrogen atmosphere for 18 h. The reaction mixture was cooled to 0° C. for the addition of solid tetrapropylammonium perruthenate (TPAP) (0.11 g, 0.31 mmol) and stirred for 30 min, then diluted with DCM, filtered through a Celite® pad, washed with saturated NaHCO3, dried over MgSO4, filtered through a pad of SiO2 (eluent: 5% MeOH in DCM) and concentrated to provide title compound 274 (0.65 g, 84% yield).
Name
alcohol
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][C:13]([OH:16])=[CH:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][C:13](=[O:16])[CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
alcohol
Quantity
0.78 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CN2C=C(CC2)O
Name
Quantity
2.11 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred under nitrogen atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® pad
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of SiO2 (eluent: 5% MeOH in DCM)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CN2CC(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.